molecular formula C12H10F3N3OS B2469662 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 391863-98-2

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2469662
CAS No.: 391863-98-2
M. Wt: 301.29
InChI Key: YTLJSKNIAOOACM-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with an ethyl group at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzamide ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to electronic and steric effects that may influence binding to biological targets .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS/c1-2-9-17-18-11(20-9)16-10(19)7-5-3-4-6-8(7)12(13,14)15/h3-6H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLJSKNIAOOACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 2-(trifluoromethyl)benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines, depending on the reducing agents used, such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide have shown significant growth inhibition in various cancer cell lines:

CompoundCell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99

These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity, making it a promising scaffold for drug development .

2. Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications such as trifluoromethyl groups can enhance the efficacy of these compounds against various bacterial strains. For example, certain derivatives have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Agricultural Applications

1. Herbicidal Activity

Compounds containing thiadiazole moieties have been investigated for their herbicidal properties. The incorporation of trifluoromethyl groups has been shown to improve the herbicidal activity against a range of weeds, making these compounds valuable in agricultural formulations .

2. Plant Growth Regulators

Research indicates that certain thiadiazole derivatives can act as plant growth regulators, promoting growth and increasing resistance to environmental stressors. This application is particularly relevant in enhancing crop yields and sustainability in agriculture .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study synthesized several thiadiazole derivatives, including this compound, and evaluated their anticancer efficacy using in vitro assays on various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxic effects, with some achieving over 80% growth inhibition in specific cell lines .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, a series of thiadiazole derivatives were tested against common pathogens. The findings revealed that compounds with trifluoromethyl substitutions displayed enhanced antibacterial properties compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it disrupts microbial cell membranes, leading to cell lysis and death. As an anti-inflammatory agent, it inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators. In cancer research, it targets signaling pathways such as the PI3K/Akt/mTOR pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Substituent Variations on the 1,3,4-Thiadiazole Ring

The 5-position of the thiadiazole ring is a critical modification site. Key analogs and their substituents include:

Compound Name Thiadiazole Substituent Benzamide Substituent Key Properties/Activities References
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide 5-ethyl 2-CF₃ High lipophilicity, kinase inhibition
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide 5-CF₃ 2-ethoxy Enhanced metabolic stability
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide 5-ethylsulfanyl 3-nitro Potential antiparasitic activity
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide 5-isoxazol-5-yl Unsubstituted Anticancer evaluation (unpublished)
  • Ethyl vs. Trifluoromethyl : The ethyl group (electron-donating) may improve solubility compared to the electron-withdrawing CF₃ group, which could enhance target binding but reduce bioavailability .

Substituent Variations on the Benzamide Ring

The benzamide ring’s substituents influence electronic properties and target selectivity:

Compound Name Benzamide Substituent Key Observations References
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(methylsulfonyl)benzamide 4-SO₂CH₃ High polarity, potential CNS activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-ylsulfanyl)benzamide 2-SCH(CH₃)₂ Improved solubility and metabolic stability
N-(5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide 3,5-diCF₃ Dual CF₃ groups enhance potency in kinase assays
  • Trifluoromethyl (-CF₃) : The 2-CF₃ group in the target compound likely increases electron-deficient character, favoring π-π stacking with aromatic residues in enzymes .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Thiadiazoles, particularly those substituted with various functional groups, have garnered attention for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Characteristics

  • Chemical Formula : C12H17F3N4O2S
  • Molecular Weight : 338.35 g/mol
  • LogP : 1.19 (indicating moderate lipophilicity)

The presence of the trifluoromethyl group and the thiadiazole moiety suggests potential interactions with biological targets, enhancing its efficacy in various applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The synthesized this compound has been evaluated for its cytotoxic effects against several cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • MCF-7 (breast adenocarcinoma)
    • HepG2 (human hepatocellular carcinoma)
  • Methodology :
    • The MTT assay was employed to determine cell viability.
    • Results were expressed as IC50 values (the concentration required to inhibit cell growth by 50%).
  • Findings :
    • Compounds similar to this compound showed significant cytotoxicity against MCF-7 cells, with IC50 values comparable to standard chemotherapeutics like 5-Fluorouracil .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. A study evaluating various thiadiazole compounds indicated that those containing the 1,3,4-thiadiazole ring exhibited promising activity against several bacterial strains.

Case Study: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Similar ThiadiazolesS. aureus16 µg/mL

These results suggest that the incorporation of the thiadiazole moiety enhances antimicrobial activity, making it a candidate for further development in treating infections .

Research Findings

In a study focusing on 2-amino-1,3,4-thiadiazole derivatives:

  • Compounds exhibited moderate inhibitory effects against HIV replication in vitro.
  • The mechanism involved potential interactions with viral proteins and host cell factors .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Induction of Apoptosis : Studies indicate that some thiadiazoles can trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways critical for tumor growth and survival.

Q & A

Q. What are the established synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. A typical route involves:

Thiadiazole ring formation : Cyclization of thiocarbazides or hydrazine-carbothioamide precursors under acidic conditions.

Amide coupling : Reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 2-(trifluoromethyl)benzoyl chloride in anhydrous solvents (e.g., dichloromethane) using a base (e.g., triethylamine) to neutralize HCl byproducts .

  • Optimization :

  • Temperature : Controlled between 0–5°C during amide coupling to minimize side reactions.

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

  • Purification : Column chromatography or recrystallization ensures >95% purity .

    • Table 1 : Key Reaction Parameters
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationH2SO4, 80°C, 6h70–7590%
Amide couplingBenzoyl chloride, Et3N, 0°C, 12h60–6595%

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • Methodological Answer :
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of the ethyl group (δ 1.2–1.4 ppm for CH3), trifluoromethyl (δ 120–125 ppm in <sup>19</sup>F NMR), and aromatic protons (δ 7.5–8.2 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]<sup>+</sup> at m/z 342.05 (calculated for C12H10F3N3OS) .
  • HPLC : Retention time (~8.2 min) and UV absorbance (λmax 254 nm) confirm purity .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :
  • Anticancer activity : IC50 values of 8–12 μM against breast (MCF-7) and prostate (PC3) cancer cell lines via MTT assays .
  • Kinase inhibition : Moderate inhibition (40–50%) of cyclin-dependent kinase 1 (CDK1) and Src tyrosine kinase in enzymatic assays .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s anticancer efficacy while reducing toxicity?

  • Methodological Answer :
  • Rational design :

Substituent variation : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and membrane permeability .

Bioisosteric replacement : Substitute the trifluoromethyl group with sulfonamide (-SO2NH2) to improve solubility and target affinity .

  • SAR Studies : Derivatives with electron-withdrawing groups (e.g., -NO2) on the benzamide ring show 2–3x higher cytotoxicity but require toxicity screening in normal cell lines (e.g., MCF-10A) .

    • Table 2 : Cytotoxicity of Derivatives
DerivativeR GroupIC50 (MCF-7, μM)Selectivity Index (MCF-7/MCF-10A)
Parent compound-C2H59.24.5
7k (Ref )-CF33.88.1

Q. How can contradictions in cytotoxicity data across cell lines be resolved?

  • Methodological Answer :
  • Mechanistic profiling : Use transcriptomics (RNA-seq) to identify differential expression of apoptosis-related genes (e.g., Bcl-2, Caspase-3) in responsive vs. resistant cell lines .
  • Metabolic stability assays : Compare hepatic microsomal stability (e.g., human CYP3A4 metabolism) to rule out pharmacokinetic variability .
  • 3D tumor spheroid models : Validate efficacy in physiologically relevant models to account for tumor microenvironment effects .

Q. What computational strategies predict binding modes and ADMET properties?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with CDK1 (PDB ID: 1HCL). The trifluoromethyl group forms hydrophobic contacts with Leu83 and Val18 .
  • ADMET prediction :
  • QikProp : LogP ~3.1 (optimal for blood-brain barrier penetration), H-bond donors ≤2 .
  • ProTox-II : Predicted hepatotoxicity (Probability: 0.72) necessitates in vivo validation .

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